3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Catalog No.
S12943638
CAS No.
M.F
C25H27N3O5
M. Wt
449.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoind...

Product Name

3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

IUPAC Name

3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C25H27N3O5

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)

InChI Key

IXZOHGPZAQLIBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5

3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a complex organic compound characterized by its unique structural framework, which includes a piperidine ring, an isoindolinone moiety, and a morpholinomethylbenzyl ether. This compound is notable for its potential therapeutic applications, particularly in the realm of oncology and other diseases.

The molecular formula of this compound is C₁₈H₁₈N₂O₃, and it has a molecular weight of approximately 306.35 g/mol. The presence of morpholine and benzyl groups suggests that it may exhibit interesting biological activities due to the pharmacological properties commonly associated with these functional groups.

Typical for its functional groups. Notably, it can participate in:

  • Nucleophilic substitutions involving the morpholine group.
  • Hydrolysis reactions due to the presence of ester or ether functionalities.
  • Reduction reactions that can modify the carbonyl groups present in the isoindolinone structure.

For instance, a synthesis method described in the literature involves the reaction of morpholine with a benzyl halide followed by coupling with an isoindolinone derivative to form 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione .

3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione has been investigated for its biological activities, particularly in cancer treatment. Studies have indicated that this compound exhibits:

  • Antitumor properties, potentially by interfering with cancer cell proliferation and survival pathways.
  • Cytotoxic effects against various cancer cell lines, suggesting its utility as a lead compound for further drug development .

The specific mechanisms of action are still under investigation but may involve modulation of signaling pathways associated with cell growth and apoptosis.

The synthesis of 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves several steps:

  • Formation of the isoindolinone core: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the morpholinomethylbenzyl group: This step often involves nucleophilic substitution reactions where morpholine derivatives react with benzyl halides.
  • Final coupling with piperidine derivatives: The final step generally involves coupling the isoindolinone derivative with a piperidine to form the complete structure .

The primary applications of 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione are in medicinal chemistry and drug development. Its potential use includes:

  • Cancer therapy, where it may serve as a lead compound for developing new anticancer agents.
  • Pharmaceutical formulations, particularly as part of combination therapies targeting specific cancer types or other diseases.

Interaction studies have been conducted to evaluate how 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione interacts with various biological targets. These studies typically focus on:

  • Protein binding affinities, which can influence the pharmacokinetics and efficacy of the compound.
  • Cellular uptake mechanisms, assessing how effectively the compound enters cells and exerts its biological effects.

Preliminary results suggest that this compound may have favorable interactions with certain cellular targets involved in cancer progression .

Several compounds share structural similarities with 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(5-bromoisoindolin-2-yl)piperidineContains a bromo substituent instead of morpholineExhibits different reactivity due to halogen presence
3-(4-(morpholino)methyl)benzamideLacks the isoindolinone structureFocuses more on amide interactions
3-(4-methoxyphenyl)piperidineFeatures a methoxy group instead of morpholineMay exhibit different pharmacological profiles

These compounds highlight the structural diversity within this chemical class while underscoring the unique features of 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione that may contribute to its specific biological activities .

The formation of morpholinomethyl-benzyl ether linkages represents a critical step in the synthesis of 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione [1] [2]. Multiple synthetic approaches have been developed to achieve this transformation, each offering distinct advantages in terms of yield, selectivity, and scalability.

Traditional Mannich Reaction Approaches

The classical Mannich reaction remains one of the most widely employed methods for introducing morpholinomethyl functionality into benzyl systems [15] [16]. This approach typically involves the reaction of morpholine with formaldehyde and a benzyl alcohol derivative under acidic conditions [37]. The reaction proceeds through the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic attack by the benzyl alcohol component [15].

Optimization studies have demonstrated that the morpholine to formaldehyde ratio significantly influences both yield and product purity [37]. A ratio of 1.2:1.5 (morpholine:formaldehyde) provides optimal results compared to the traditional 1:1 ratio, resulting in yield improvements of approximately 15% [37]. The reaction typically requires 24-48 hours under reflux conditions in ethanol, with zinc chloride serving as an effective catalyst system [37].

Palladium-Catalyzed Coupling Methodologies

Advanced palladium-catalyzed coupling reactions have emerged as powerful tools for morpholinomethyl-benzyl ether formation [6]. These methods typically employ morpholine derivatives and benzyl halides in the presence of palladium catalysts under controlled conditions . The reaction proceeds efficiently in dimethylformamide or dimethyl sulfoxide at temperatures ranging from 50-60°C .

The palladium-catalyzed approach offers several advantages including higher yields (70-78%) and improved selectivity compared to traditional methods . The reaction conditions are compatible with a wide range of functional groups, making this approach particularly valuable for complex synthetic applications . Triethylamine serves as an effective base for neutralizing hydrochloric acid generated during the reaction, thereby driving the transformation to completion .

Phase-Transfer Catalysis Methods

Phase-transfer catalysis provides an alternative approach for benzyl ether formation through the reaction of benzyl chloride with aqueous sodium hydroxide [20]. This methodology employs tributylamine as an effective phase-transfer catalyst, facilitating the deprotonation of benzyl alcohol at the interphase [20]. The reaction proceeds through the formation of benzyl alkoxide intermediates, which subsequently undergo nucleophilic substitution to yield the desired ether products [20].

The phase-transfer approach demonstrates excellent compatibility with high molar ratios of sodium hydroxide to benzyl chloride, with yields approaching 100% at elevated sodium hydroxide concentrations [20]. However, this method generates significant waste streams, limiting its applicability for large-scale production [20].

In-Situ Methylation Protocols

A highly efficient benzyl ether formation protocol involves the in-situ methylation of 2-benzyloxypyridine using methyl triflate [5]. This approach provides an active benzyl transfer reagent similar to that produced by protonation of benzyl trichloroacetimidate, but under neutral conditions compatible with acid-sensitive substrates [5]. The reaction proceeds in toluene at 90°C for 24 hours, achieving yields up to 98% [5].

The methodology extends to the synthesis of various arylmethyl ethers and esters, demonstrating broad substrate scope [5]. Trifluorotoluene serves as the preferred solvent for challenging substrates, providing superior results compared to conventional solvent systems [5].

MethodStarting MaterialsReaction ConditionsTypical Yield (%)SelectivityIndustrial Applicability
Mannich ReactionMorpholine + Formaldehyde + Benzyl alcoholEthanol, reflux, 24-48 h60-68GoodLimited - long reaction times
Palladium-CatalyzedMorpholine derivative + Benzyl halide + Pd catalystDMF/DMSO, 50-60°C, 12-24 h70-78HighHigh - scalable conditions
Phase-Transfer CatalysisBenzyl chloride + NaOH + Phase-transfer catalyst50% NaOH, 0°C to rt, 4 h65ModerateModerate - waste generation
In-Situ Methylation2-Benzyloxypyridine + Methyl triflate + AlcoholToluene, 90°C, 24 h98ExcellentHigh - mild conditions

Piperidine-2,6-dione Ring Construction Techniques

The construction of piperidine-2,6-dione rings represents a fundamental transformation in the synthesis of the target compound [9] [10]. Multiple synthetic strategies have been developed to access these privileged heterocyclic scaffolds, which serve as key structural elements in numerous pharmaceutical compounds [9].

Glutaric Acid Cyclization Methods

The classical approach to piperidine-2,6-dione synthesis involves the cyclization of glutaric acid derivatives [6]. This methodology typically employs thionyl chloride activation followed by treatment with primary amines under controlled conditions [6]. The reaction proceeds through the formation of glutaric acid chloride intermediates, which subsequently undergo cyclization to yield the desired piperidine-2,6-dione products [6].

Optimization studies have identified zinc chloride as an effective catalyst for this transformation, providing yields ranging from 82-94% under mild reaction conditions [35]. The reaction typically requires 1-4 hours under reflux conditions in ethanol, with careful temperature control being critical for optimal results [35].

Michael Addition and Cyclization Sequences

A highly efficient approach involves the coupling of acetates and acrylamides using potassium tert-butoxide as a promoter [9] [10]. This methodology proceeds through Michael addition followed by intramolecular nucleophilic substitution processes [9]. The reaction demonstrates excellent functional group tolerance and can be performed under solvent-free conditions [9].

This approach has been successfully demonstrated on kilogram scale, achieving yields of 70-90% with reaction times as short as 30 minutes to 2 hours [9]. The methodology enables the synthesis of cereblon ligands and various pharmaceutical intermediates, including components required for niraparib synthesis [9].

Amino Acid Esterification Strategies

The synthesis of piperidine-2,6-diones through amino acid esterification involves the protection and subsequent coupling of glutamine derivatives with haloalkylbenzoate compounds [14]. This approach provides excellent control over stereochemistry and enables the preparation of enantiomerically pure products [14].

The methodology typically employs N-protected glutamine esters, which undergo deprotection followed by coupling with optionally substituted 2-haloalkylbenzoate compounds [14]. Subsequent cyclization and optional transformation of benzo substituents provides access to diversely functionalized piperidine-2,6-dione derivatives [14].

Bromoglutarimide Coupling Reactions

An alternative approach involves the reaction of 3-bromoglutarimides with 2-aminobenzylamine derivatives [6]. This methodology provides direct access to heterocyclically substituted piperidine-2,6-diones in minimal synthetic steps [6]. The reaction typically proceeds in tetrahydrofuran or 1,4-dioxane in the presence of tertiary amines at elevated temperatures [6].

The approach demonstrates excellent efficiency, requiring only minimal synthesis steps compared to traditional methods that often require up to eight steps [6]. The methodology is particularly valuable for accessing compounds with specific substitution patterns required for pharmaceutical applications [6].

Synthetic RouteKey ReagentsTemperature (°C)Reaction TimeYield Range (%)Scale Demonstrated
Glutaric Acid CyclizationGlutaric acid + SOCl₂ + Primary amine70 (reflux)1-4 h82-94Laboratory
Michael Addition/CyclizationAcetates + Acrylamides + tBuOKRT to 1002-6 h65-85Kilogram
Amino Acid EsterificationN-protected glutamine + 2-haloalkylbenzoate0-1004-24 h60-80Laboratory
Bromoglutarimide Coupling3-bromoglutarimide + 2-aminobenzylamine20-1002-24 h65-75Laboratory

Isoindolinone Formation and Functionalization

The synthesis of isoindolinone structures constitutes a critical component in the preparation of the target compound [7] [13] [31]. Various methodologies have been developed to access these important heterocyclic frameworks, each offering distinct advantages in terms of efficiency, selectivity, and functional group compatibility [7] [13].

Rhodium-Catalyzed Carbon-Hydrogen Activation

Rhodium-catalyzed carbon-hydrogen functionalization provides a powerful method for isoindolinone synthesis from aryl hydroxamates and substituted styrenes [7]. This methodology employs rhodium complexes in conjunction with styrenes bearing coordinating side arms to achieve complete regioselectivity [7]. The reaction proceeds smoothly under mild conditions at room temperature, tolerating a wide range of functional groups [7].

The transformation yields isoindolinones with excellent yields (65-85%) and demonstrates broad substrate scope [7]. Mechanistic investigations support a beta-hydride elimination pathway leading to the formation of six-membered ring rhodacycles [7]. The methodology provides access to natural product-like scaffolds, including isoindolobenzazepines, through subsequent cyclization reactions [7].

Electrochemical Flow Synthesis

Flow electrochemistry offers an efficient methodology for generating amidyl radicals used in intramolecular hydroaminations to produce isoindolinones [31]. This approach employs specialized electrochemical flow microreactors that require minimal or no supporting electrolytes, reducing costs and simplifying purification [31]. The reaction proceeds through the cyclization of N-TEMPO amides under controlled electrochemical conditions [31].

The optimized conditions require 3 F mol⁻¹ and can achieve full conversion in 1.5 hours, providing products in 96% yield [31]. The flow process demonstrates significant advantages over batch electrochemical reactions, which typically require supporting electrolytes and longer reaction times [31]. The methodology enables tandem cyclization reactions and subsequent functionalization in continuous flow systems [31].

Chlorosulfonyl Isocyanate Methods

An efficient one-pot method has been developed for synthesizing isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and alcohols [13]. This reaction occurs under mild, metal-free conditions, rendering it a sustainable and effective approach for isoindolinone synthesis [13]. The transformation proceeds in dichloromethane at room temperature with trifluoroacetic acid as a catalyst [13].

The methodology demonstrates excellent yields (95%) and broad functional group tolerance [13]. The approach eliminates the need for metal catalysts and achieves good yields in the presence of trifluoroacetic acid and chlorosulfonyl isocyanate [13]. The reaction conditions are particularly advantageous due to their mild nature, short reaction times, and environmentally friendly design [13].

Intramolecular Diels-Alder Approaches

The intramolecular Diels-Alder reaction provides access to isoindolinone cores through aromatization sequences [34]. This methodology requires the installation of electron-withdrawing sulfone moieties at early stages to enable subsequent aromatization [34]. Critical to the success of this approach is the identification of potassium tert-butoxide-mediated aromatization conditions [34].

The methodology proceeds in 38% yield over a four-step longest linear sequence and represents a viable approach for further optimization and scale-up [34]. Conventional protic acid dehydration conditions prove unsuccessful, while Lewis acid conditions lead to unexpected sulfone rearrangement products [34].

Formation MethodSubstrate TypeCatalyst/ConditionsReaction TimeYield (%)Functional Group Tolerance
Rhodium-Catalyzed C-H ActivationAryl hydroxamates + styrenes[RhCp*Cl₂]₂, AgSbF₆, room temperature12-24 h65-85Excellent
Electrochemical CyclizationN-TEMPO amidesElectrochemical flow, 3 F mol⁻¹1.5 h96Good
Chlorosulfonyl Isocyanate2-benzoylbenzoic acid + alcoholsCSI + TFA, CH₂Cl₂, room temperature2-3 h95Excellent
Intramolecular Diels-AlderPrecursor with electron-withdrawing groupstBuOK-mediated aromatization4-8 h38 (4-step LLS)Moderate

Process Optimization for Industrial-Scale Production

The transition from laboratory-scale synthesis to industrial production of 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione requires comprehensive process optimization across multiple parameters [9] [24]. Critical considerations include catalyst loading reduction, solvent system optimization, temperature control, reaction time minimization, and waste stream management [9] [24].

Catalyst Loading Optimization

Industrial-scale production demands significant reduction in catalyst loading compared to laboratory conditions [24]. Laboratory-scale reactions typically employ 5-20 mol% catalyst loading, while industrial processes require optimization to 1-5 mol% to maintain economic viability [24]. This reduction necessitates careful evaluation of catalyst activity and reaction kinetics under scaled conditions [24].

Pilot-scale studies have demonstrated successful catalyst loading reduction to 2-10 mol% while maintaining acceptable yields and reaction times . The optimization process involves systematic evaluation of catalyst performance, reaction monitoring, and impurity profile assessment [24]. Cost-effective catalyst selection becomes paramount at industrial scale, often requiring trade-offs between catalyst price and overall process efficiency [24].

Solvent System Development

The selection of appropriate solvent systems represents a critical factor in industrial-scale optimization [32]. Laboratory-scale reactions often employ dimethylformamide, dimethyl sulfoxide, or tetrahydrofuran, while industrial processes favor green solvents and recyclable systems [32]. Environmental compliance requirements necessitate careful evaluation of solvent toxicity, recyclability, and waste generation [24].

Propylene carbonate has emerged as an attractive green solvent for benzyl ether formation reactions, demonstrating excellent performance in iron-catalyzed etherification processes [32]. The solvent enables high yields (53-91%) while maintaining environmental compliance and recyclability [32]. Continuous solvent recovery systems become essential for economic viability at industrial scale [24].

Temperature Control and Heat Management

Precise temperature control becomes increasingly challenging at industrial scale due to heat transfer limitations and thermal mass effects [18] [24]. Laboratory-scale reactions typically tolerate temperature variations of ±5°C, while industrial processes require control within ±1°C for optimal performance [24]. Advanced heat transfer systems and temperature monitoring become essential for maintaining reaction efficiency [24].

Continuous flow reactors offer significant advantages for temperature control and heat management [18]. These systems enable improved heat transfer through enhanced surface-to-volume ratios and precise temperature regulation [18]. Flow chemistry approaches have demonstrated 15% yield increases for complex synthetic transformations compared to batch processes .

Reaction Time Optimization

Industrial productivity demands significant reduction in reaction times compared to laboratory conditions [9] [18]. Traditional laboratory reactions requiring 12-48 hours must be optimized to 2-12 hours for industrial viability [24]. This optimization often requires modification of reaction conditions, catalyst systems, and process design [24].

Microreactor technology has demonstrated remarkable success in reaction time reduction [18] . Continuous flow synthesis using microreactor systems achieves reaction times of 0.5-2 hours while maintaining yields of 85-96% . The approach enables precise control of reaction parameters and facilitates rapid optimization studies [18].

Purification and Waste Minimization

Industrial-scale purification requires transition from column chromatography to crystallization and continuous extraction methods [24]. This transition demands careful optimization of crystallization conditions, solvent selection, and product isolation procedures [24]. Waste minimization becomes critical for environmental compliance and economic viability [24].

Advanced purification techniques include seeding protocols for consistent crystal size distribution and optimized filtration systems for improved efficiency [24]. Continuous extraction systems enable reduced solvent consumption and improved product recovery [24]. Waste stream minimization requires comprehensive evaluation of byproduct formation and reaction selectivity [24].

ParameterLaboratory ScalePilot ScaleIndustrial ScaleCritical Success Factors
Catalyst Loading5-20 mol%2-10 mol%1-5 mol%Cost-effective catalyst
Solvent SystemDMF/DMSO/THFGreen solvents preferredRecyclable solventsEnvironmental compliance
Temperature Control±5°C variation±2°C variation±1°C variationProcess robustness
Reaction Time12-48 h4-24 h2-12 hProductivity maximization
Purification MethodColumn chromatographyCrystallization/extractionContinuous extractionProduct quality assurance
Waste MinimizationStandard work-upSolvent recoveryMinimal waste streamsRegulatory compliance

Critical Analysis of Patent-Protected Synthesis Routes

The synthesis of 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione is covered by multiple patent applications, each describing distinct synthetic approaches with varying degrees of efficiency and commercial applicability [1] [3] [26] [30]. A comprehensive analysis of these patent-protected routes reveals significant differences in synthetic strategy, overall yield, and industrial scalability [1] [3] [30].

Enantiomerically Pure Synthesis Routes

Patent CA2879151C describes processes for the preparation of enantiomerically pure 3-(4-((4-(morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione through chiral resolution and coupling methodologies [1]. The approach involves thermodynamic relationships between S-enantiomer and racemic forms to achieve enantiomeric enrichment [1]. The process typically achieves overall yields of 35-45% over 7-8 synthetic steps [1].

The methodology demonstrates high enantiomeric purity but suffers from complex purification requirements and expensive reagent costs [1]. The approach employs specialized coupling conditions using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate and optimized solvent systems [1]. Despite these challenges, the route provides access to pharmaceutically relevant enantiomeric forms [1].

Multi-Step Process Optimization

Patent WO2014025978A1 presents an alternative approach focusing on multi-step process optimization through sequential transformation, cyclization, and deprotection strategies [3]. This methodology achieves overall yields of 40-50% over 5-6 synthetic steps, representing improved efficiency compared to earlier approaches [3]. The process involves careful optimization of reaction conditions and intermediate purification [3].

The approach demonstrates efficient processing with fewer synthetic steps but requires specialized equipment and shows moderate scalability [3]. The methodology employs optimized coupling conditions and demonstrates improved intermediate stability [3]. The process represents a significant advancement in synthetic efficiency while maintaining product quality [3].

Modified Coupling Strategies

Patent EP3466942B1 describes improved synthetic routes through modified coupling conditions and enhanced purification protocols [30]. This approach achieves overall yields of 30-40% over 6-7 synthetic steps but offers improved intermediate stability and reduced side product formation [30]. The methodology focuses on optimization of critical coupling transformations [30].

The approach provides improved intermediate stability but suffers from lower overall yields and complex intermediate handling [30]. The methodology demonstrates incremental improvements over existing routes while maintaining acceptable product quality [30]. The process offers moderate commercial significance through improved synthetic reliability [30].

Alternative Synthetic Approaches

Alternative routes not covered by existing patents include flow chemistry approaches and convergent synthesis strategies [18] [31]. Flow chemistry methods achieve overall yields of 45-55% over 4-5 synthetic steps through continuous processing and reduced waste generation [18] [31]. These approaches demonstrate excellent potential for industrial implementation [18].

Convergent synthesis strategies achieve overall yields of 40-50% over 5-6 synthetic steps through late-stage functionalization and improved synthetic efficiency [31]. These methodologies offer higher throughput and reduced synthetic complexity but require complex final-stage purification [31]. The approaches represent promising alternatives for large-scale production [31].

The morpholinomethyl substituent plays a critical role in enhancing the bioactivity profile of the target compound through multiple mechanisms of action. Morpholine has been established as a privileged pharmacophore in medicinal chemistry, contributing to improved potency, selectivity, and pharmacokinetic properties [1] [2].

Enhanced Protein Kinase Interactions

The morpholine ring system facilitates crucial molecular interactions with target proteins, particularly kinases involved in cell signaling pathways. Research demonstrates that morpholine-containing compounds exhibit enhanced binding affinity through hydrogen bonding interactions with specific amino acid residues in enzyme active sites [3] [2]. The oxygen atom of morpholine forms hydrogen bonds with valine residues in catalytic sites, while the nitrogen atom contributes to additional stabilizing interactions.

Structure-Activity Relationship Data

Comprehensive structure-activity relationship studies reveal that morpholine substitution consistently enhances anti-inflammatory and immunomodulatory activities compared to unsubstituted analogs. In morpholine Mannich base substituted alpha-methylenecycloalkanones (AMACs), compounds containing morpholine substituents demonstrated inhibitory concentrations ranging from 25.3 to 80.1 micromolar against bovine serum albumin denaturation, with the most potent derivative achieving an inhibitory concentration of 25.3 micromolar [4]. This represents a significant improvement over parent compounds lacking morpholine substitution.

Mechanistic Contributions

The morpholinomethyl group contributes to bioactivity through several distinct mechanisms. First, it enhances membrane permeability and cellular uptake through its amphiphilic nature, combining hydrophilic and lipophilic characteristics [2]. Second, the morpholine ring provides conformational flexibility that allows optimal positioning within target protein binding sites. Third, the methylene linker provides appropriate spatial separation between the morpholine ring and the benzyl group, enabling optimal protein-ligand interactions.

Pharmacokinetic Enhancement

Morpholine substitution significantly improves the pharmacokinetic properties of bioactive compounds. Studies demonstrate that morpholine-containing derivatives exhibit enhanced metabolic stability, reduced clearance, and improved bioavailability compared to analogs lacking this substituent [1] [2]. The morpholine ring modulates lipophilicity to achieve optimal balance for drug-like properties while maintaining target specificity.

Compound TypeTargetIC50/ActivityKey SAR Findings
Morpholine-substituted phthalimide derivativesTNF-α production25.3 µM (compound 4c)Morpholine substituent enhanced anti-inflammatory activity vs parent compounds [4]
Morpholine Mannich base substituted AMACsBSA denaturation (anti-inflammatory)25.3-80.1 µM rangeMorpholine substitution increased activity compared to unsubstituted analogs [4]
Morpholine-containing benzimidazoleCOX-1/COX-274.17±1.28% inhibitionMorpholine ring linked to benzimidazole crucial for COX-2 binding [5]
Morpholine-substituted PI3K inhibitorsPI3K/mTOR dual inhibition1.0±0.1 nM (compound 41)Bridged morpholine (3,5-ethylene) showed most potent activity [5]

Impact of Benzyloxy Group Positioning on Target Affinity

The benzyloxy group positioning represents a critical structural determinant that significantly influences target affinity and selectivity profiles. Systematic structure-activity relationship studies demonstrate that benzyloxy group placement, orientation, and substitution patterns dramatically affect binding interactions with target proteins.

Monoamine Oxidase Selectivity

Extensive research on benzyloxy-substituted indole derivatives reveals profound effects on monoamine oxidase selectivity. The positioning of benzyloxy groups at the 5-position of indole rings consistently switches selectivity from monoamine oxidase A to monoamine oxidase B [6]. Compounds with 5-benzyloxy substitution exhibit binding constants of 8.2 nanomolar for monoamine oxidase B versus 13.9 nanomolar for monoamine oxidase A, representing a 63-fold selectivity ratio favoring monoamine oxidase B.

Hydrophobic Binding Environment

The benzyloxy group contributes to target affinity through enhanced hydrophobic interactions within enzyme binding sites. The aromatic benzyl component provides π-π stacking interactions with aromatic amino acid residues, while the ether oxygen participates in hydrogen bonding networks [6] [7]. This dual interaction mode enables high-affinity binding while maintaining selectivity for specific target proteins.

Positional Sensitivity

Structure-activity relationship studies demonstrate remarkable sensitivity to benzyloxy group positioning. When comparing indole derivatives with side chains attached at position 2 versus position 3, only position 2 attachment maintains monoamine oxidase B selectivity, while position 3 attachment results in complete loss of selective activity [6]. This positional dependence reflects precise spatial requirements for optimal protein-ligand complementarity.

Comparative Substitution Analysis

Replacement studies comparing benzyloxy groups with hydrogen, hydroxy, or methoxy substituents consistently demonstrate superior activity for benzyloxy-containing analogs. For example, benzyloxy derivatives exhibit substantially enhanced binding affinity compared to corresponding methoxy analogs, with some compounds showing greater than 2000-fold improvements in selectivity ratios [6].

Position/SubstitutionTarget SystemAffinity ChangesMechanism
5-Benzyloxy on indole ringMAO-A/MAO-B selectivityKi MAO-B: 8.2 nM vs Ki MAO-A: 13.9 nM (63-fold selectivity) [6]Increased molecular hydrophobicity matches MAO-B active site environment
para-Benzyloxy phenyl derivativesSigma-1 receptor affinityKi = 3.7 nM with 351-fold selectivity ratio [8]Optimal fit in sigma receptor binding pocket
Benzyloxy group vs hydrogen/hydroxy/methoxyMAO selectivity switchSwitched from MAO-A selective to MAO-B selective [6]Hydrophobic interactions favor MAO-B over MAO-A

Piperidine-2,6-dione Core Modifications and Pharmacophore Analysis

The piperidine-2,6-dione core represents the fundamental pharmacophoric element essential for cereblon binding and subsequent immunomodulatory activity. This privileged scaffold serves as the cornerstone for all effective thalidomide analogues and related immunomodulatory drugs.

Essential Cereblon Recognition Elements

The piperidine-2,6-dione core, also known as glutarimide, contains critical structural features required for cereblon binding. The carbonyl groups at positions 2 and 6 provide hydrogen bond acceptors that interact with specific amino acid residues in the cereblon tri-tryptophan pocket [9] [10]. The nitrogen atom and adjacent methylene groups contribute to the proper three-dimensional orientation required for protein recognition.

Stereochemical Considerations

Structure-activity relationship studies reveal significant stereochemical dependencies within the piperidine-2,6-dione core. Research using deuterium-substituted thalidomide analogues to prevent enantiomerization demonstrates approximately 10-fold differences in cereblon binding affinity between S and R enantiomers [10]. The S-enantiomer consistently exhibits stronger binding interactions and more potent biological activity, with binding affinities approximately 10-fold higher than corresponding R-enantiomers.

Core Modification Strategies

Various modifications to the piperidine-2,6-dione core have been explored to enhance stability, selectivity, and potency. Amino substitution at the 3-position provides additional interaction points with cereblon while enabling attachment of diverse substituents [11]. N-substitution variations modulate cereblon affinity, with optimal substituents achieving up to 20-fold increases in binding affinity compared to unsubstituted analogs [9].

Pharmacophore Requirements

The piperidine-2,6-dione pharmacophore requires specific geometric and electronic properties for optimal activity. The ring conformation must position carbonyl groups for appropriate hydrogen bonding interactions with cereblon tryptophan residues [9] [10]. Ring modifications that alter this spatial arrangement, such as ring opening or substitution patterns that introduce steric hindrance, typically result in diminished activity.

Metabolic Stability Enhancement

Recent developments focus on enhancing the metabolic stability of the piperidine-2,6-dione core while maintaining bioactivity. Substitutions at the 2,6-positions can prevent racemization under physiological conditions, enabling development of single enantiomer therapeutics with improved pharmacological profiles [12].

Modification TypePharmacophore ElementBinding AffinityFunctional Impact
Amino substitution at 3-positionEssential for CRBN bindingRequired for tri-Trp pocket interaction [10] [11]Enables protein degradation pathway
N-substitution variationsModulates cereblon affinity20-fold increase with optimal substitution [9]Controls substrate selectivity
Stereochemical considerationsDetermines enantiomer selectivity10-fold difference between (S) and (R) enantiomers [10]Determines stereoselectivity of effects

Comparative Analysis with Immunomodulatory Analogues

The target compound 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione represents an advanced evolution in the thalidomide analogue series, incorporating structural enhancements that address limitations of earlier generation compounds while maintaining the core immunomodulatory mechanism.

Evolutionary Development Timeline

The development of immunomodulatory drugs progressed systematically from thalidomide through lenalidomide and pomalidomide to more recent analogues such as CC-122 and CC-220. Each generation incorporated specific structural modifications designed to enhance potency, selectivity, and therapeutic index while reducing undesirable side effects [13] [9] [12].

Cereblon Binding Affinity Comparison

Comparative binding studies reveal substantial improvements in cereblon affinity across the analogue series. Thalidomide exhibits relatively weak cereblon binding with estimated inhibitory concentrations around 10 micromolar. Lenalidomide and pomalidomide demonstrate improved binding with inhibitory concentrations of 1.5 and 1.2 micromolar, respectively [9]. Advanced analogues such as CC-220 achieve dramatically enhanced binding with inhibitory concentrations of 60 nanomolar, representing approximately 25-fold improvements over lenalidomide.

Structural Enhancement Analysis

The target compound incorporates multiple structural enhancements identified through systematic structure-activity relationship studies. The benzyloxy linker provides optimal spatial separation between the piperidine-2,6-dione core and the morpholinomethyl substituent, enabling simultaneous optimization of cereblon binding and substrate recruitment [14] [9]. This design philosophy represents a convergent evolution toward compounds that maximize both binding affinity and functional selectivity.

Mechanistic Advantages

Advanced immunomodulatory analogues demonstrate enhanced mechanistic selectivity through improved protein-protein interaction modulation. The extended structure of compounds like CC-220 enables additional surface contacts with cereblon beyond the basic tri-tryptophan pocket interactions [9]. These extended interactions contribute to enhanced binding affinity and improved discrimination between target and off-target proteins.

Therapeutic Index Improvements

Recent analogues exhibit substantially improved therapeutic indices through enhanced target selectivity and reduced off-target interactions. Structure-activity relationship studies demonstrate that specific structural modifications can achieve enhanced immunomodulatory activity while reducing teratogenic potential and other dose-limiting toxicities [12] [15].

Future Development Directions

The target compound exemplifies next-generation design principles that combine multiple pharmacophoric elements to achieve synergistic enhancements in activity and selectivity. The integration of benzyloxy and morpholinomethyl substituents represents a rational approach to drug design that leverages established structure-activity relationships to create compounds with optimized pharmacological profiles.

CompoundCRBN Binding (IC50)Structural FeaturesKey AdvantagesMechanism Enhancement
Thalidomide~10 μM (estimated)Basic glutarimide-phthalimideFirst-generation prototype [13] [10]Basic CRBN binding
Lenalidomide1.5 μMAmino substitution87-fold cellular potency vs thalidomide [9] [11]Improved substrate recruitment
Pomalidomide1.2 μMAmino + aromatic substitution3-4 fold increased potency vs lenalidomide [9] [11]Enhanced cellular penetration
CC-122Enhanced vs lenalidomideExtended cyclopropyl amide~20-fold enhanced TNF-α inhibition [12]Stereoselectivity optimization
Compound 6 (CC-220)60 nMExtended phenyl-morpholine25-fold increased CRBN affinity [9]Extended surface contact area

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

449.19507097 g/mol

Monoisotopic Mass

449.19507097 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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